molecular formula C12H11NO2 B8526113 4-cyclopropyl-1-methyl-1H-indole-2,3-dione

4-cyclopropyl-1-methyl-1H-indole-2,3-dione

Cat. No. B8526113
M. Wt: 201.22 g/mol
InChI Key: PWXBJNQEWYXGJY-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 4-bromo-1-methyl-1,3-dihydro-indol-2-one, prepared in a fashion similar as described in Example 39a (CAS#884855-67-8, 1.80 g, 7.5 mmol) in THF (24 mL) was added water (8 mL), tripotassium phosphate (5.57 g, 26.3 mmol), and potassium cyclopropyltrifluoroborate (1.501 g, 10.50 mmol). The reaction mixture was degassed and placed under a nitrogen atmosphere, and then [1,1′-bis(diphenylphosphino)-ferrocene]-dichloropalladium(II) complexed with dichloromethane (CAS#72287-26-4 184 mg, 0.225 mmol) was added. The reaction vessel was sealed and was heated by microwave irradiation at 130° C. for 4 hours. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate and brine and then filtered through a pad of Celite®. The layers of the filtrate were separated and the aqueous layer was extracted two times with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 100%) to furnish 4-cyclopropyl-1-methyl-1H-indole-2,3-dione; MS: (ES+) m/z 202.4 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.57 g
Type
reactant
Reaction Step Five
Quantity
1.501 g
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:12])[N:6]2[CH3:11].P([O-])([O-])([O-])=[O:14].[K+].[K+].[K+].[CH:21]1([B-](F)(F)F)[CH2:23][CH2:22]1.[K+].ClCCl>C1COCC1.C(OCC)(=O)C.[Cl-].[Na+].O.O>[CH:21]1([C:2]2[CH:10]=[CH:9][CH:8]=[C:7]3[C:3]=2[C:4](=[O:14])[C:5](=[O:12])[N:6]3[CH3:11])[CH2:23][CH2:22]1 |f:1.2.3.4,5.6,10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CC(N(C2=CC=C1)C)=O
Step Two
Name
Quantity
184 mg
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
Quantity
5.57 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.501 g
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
The layers of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 100%)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C2C(C(N(C2=CC=C1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.